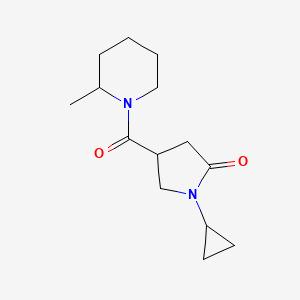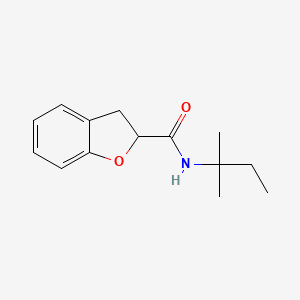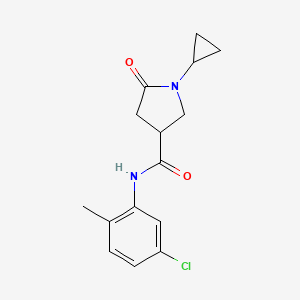
N-(1-cyclopropylethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)cyclohexanecarboxamide, also known as CPP-115, is a compound that has gained interest in scientific research due to its potential as a therapeutic agent. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and is a potent inhibitor of the enzyme GABA transaminase. This enzyme plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of neuronal activity.
Wirkmechanismus
N-(1-cyclopropylethyl)cyclohexanecarboxamide works by inhibiting GABA transaminase, which leads to an accumulation of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces neuronal activity and helps to regulate brain function. By increasing GABA levels, this compound may have a calming effect on the brain and reduce the occurrence of seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase GABA levels in the brain by up to 300%. This increase in GABA activity may lead to a reduction in neuronal excitability and an overall calming effect on the brain. This compound has also been shown to have a low toxicity profile and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropylethyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric conditions. However, this compound is not suitable for use in human clinical trials due to its potential for toxicity and lack of selectivity for GABA transaminase.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyclopropylethyl)cyclohexanecarboxamide. One area of interest is the development of more selective inhibitors of GABA transaminase that can be used in human clinical trials. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of this compound on brain function and behavior.
Synthesemethoden
The synthesis of N-(1-cyclopropylethyl)cyclohexanecarboxamide involves the reaction of vigabatrin with cyclopropylamine in the presence of a catalyst. This reaction results in the formation of this compound, which is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)cyclohexanecarboxamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound can increase GABA levels in the brain, which may have beneficial effects in conditions such as epilepsy, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9(10-7-8-10)13-12(14)11-5-3-2-4-6-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLITZKNASMRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


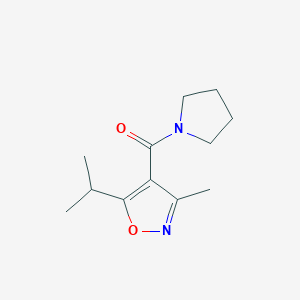
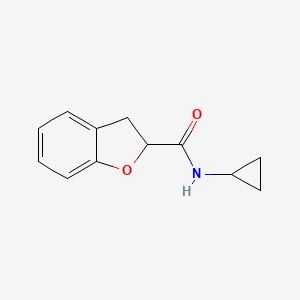
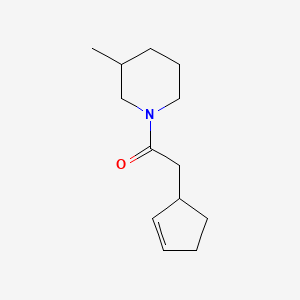
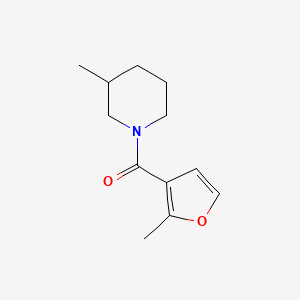
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)

![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
